Avilamycin

Description

Properties

Key on ui mechanism of action |

The antibiotic growth promoter avilamycin inhibits protein synthesis by binding to bacterial ribosomes. Here the binding site is further characterized on Escherichia coli ribosomes. The drug interacts with domain V of 23S rRNA, giving a chemical footprint at nucleotides A2482 and A2534. Selection of avilamycin-resistant Halobacterium halobium cells revealed mutations in helix 89 of 23S rRNA. Furthermore, mutations in helices 89 and 91, which have previously been shown to confer resistance to evernimicin, give cross-resistance to avilamycin. These data place the binding site of avilamycin on 23S rRNA close to the elbow of A-site tRNA. It is inferred that avilamycin interacts with the ribosomes at the ribosomal A-site interfering with initiation factor IF2 and tRNA binding in a manner similar to evernimicin. |

|---|---|

CAS No. |

11051-71-1 |

Molecular Formula |

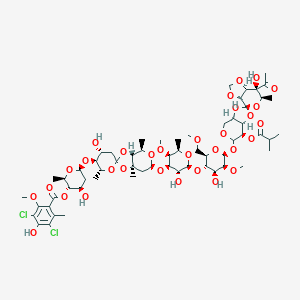

C61H88Cl2O32 |

Molecular Weight |

1404.2 g/mol |

IUPAC Name |

[(2R,3S,4R,6S)-6-[(2'R,3'S,3aR,4R,4'R,6S,7aR)-6-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5S,6S)-6-[(2R,3aS,3'aR,6S,6'R,7R,7'S,7'aR)-7'-acetyl-7'-hydroxy-6'-methyl-7-(2-methylpropanoyloxy)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,4'-6,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-6-yl]oxy-4-hydroxy-5-methoxy-2-(methoxymethyl)oxan-3-yl]oxy-3-hydroxy-5-methoxy-6-methyloxan-4-yl]oxy-4'-hydroxy-2',4,7a-trimethylspiro[3a,4,6,7-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2,6'-oxane]-3'-yl]oxy-4-hydroxy-2-methyloxan-3-yl] 3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoate |

InChI |

InChI=1S/C61H88Cl2O32/c1-21(2)53(70)87-49-45-32(92-61(93-45)52-51(78-20-79-52)60(72,27(8)64)28(9)91-61)19-77-56(49)89-57-48(76-14)39(68)44(31(83-57)18-73-11)88-55-40(69)47(43(74-12)24(5)82-55)85-34-17-58(10)50(26(7)81-34)94-59(95-58)16-30(66)42(25(6)90-59)84-33-15-29(65)41(23(4)80-33)86-54(71)35-22(3)36(62)38(67)37(63)46(35)75-13/h21,23-26,28-34,39-45,47-52,55-57,65-69,72H,15-20H2,1-14H3/t23-,24-,25-,26-,28-,29-,30-,31-,32+,33+,34+,39+,40-,41-,42-,43+,44-,45?,47-,48+,49-,50-,51-,52-,55+,56+,57+,58-,59?,60+,61-/m1/s1 |

InChI Key |

XIRGHRXBGGPPKY-FCWLXANGSA-N |

SMILES |

CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(CC4(O3)C)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(C(O9)C)(C(=O)C)O)OCO1)OC(=O)C(C)C)COC)O)C)C)O)OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](OC3(C[C@H]2O)O[C@@H]4[C@H](O[C@H](C[C@]4(O3)C)O[C@@H]5[C@H]([C@@H](O[C@@H]([C@@H]5OC)C)O[C@@H]6[C@H](O[C@H]([C@H]([C@H]6O)OC)O[C@H]7[C@@H](C8[C@H](CO7)O[C@@]9(O8)[C@H]1[C@H]([C@@]([C@H](O9)C)(C(=O)C)O)OCO1)OC(=O)C(C)C)COC)O)C)C)O)OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(CC4(O3)C)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(C(O9)C)(C(=O)C)O)OCO1)OC(=O)C(C)C)COC)O)C)C)O)OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C |

Color/Form |

Colorless, needle-shaped crystals from acetone-ether |

melting_point |

188-189.5 °C Colorless needles from chloroform/petroleum ether; MW: 1404.25; MP: 181-182 °C (1-2.H2O). UV max (methanol): 227, 286 nm (log epsilon 4.12, 3.33) /Avilamycin A/ |

Other CAS No. |

11051-71-1 |

Pictograms |

Irritant |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

LY 048740; Surmax |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Architecture of Avilamycin and Its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avilamycin, a member of the orthosomycin family of antibiotics, is a complex oligosaccharide produced by Streptomyces viridochromogenes.[1] Primarily utilized in veterinary medicine, its potent activity against Gram-positive bacteria stems from its ability to inhibit protein synthesis by binding to the 50S ribosomal subunit.[1][2] The this compound complex comprises a major active component, this compound A, and a series of structurally related analogues (Avilamycins B through N).[1] This guide provides a detailed examination of the chemical structures of this compound and its analogues, offering insights into their structure-activity relationships, and presenting key experimental methodologies for their study.

Core Chemical Structure and Analogues

The fundamental structure of this compound is a complex oligosaccharide chain. The diversity among its analogues primarily arises from variations at specific positions, notably the C-45 linkage and the C-56 ketone adduct.[1][3] this compound A and C, two major components, differ in the redox state of a two-carbon branched-chain on the terminal octose moiety.[4][5]

Structural Modifications of this compound Analogues

The following table summarizes the known structural differences of various this compound analogues in comparison to the parent structures.

| Analogue | Molecular Formula | Key Structural Modification |

| This compound A | C61H88Cl2O32 | Main component of the this compound complex. |

| This compound B | C59H84Cl2O32 | Differs in the acyl group on the L-lyxopyranosyl sugar.[1] |

| This compound C | C61H90Cl2O32 | Dihydroxyethyl side chain at the terminal octose.[4] |

| This compound D | C60H86Cl2O32 | Variation in the substituent on the eurekanate sugar.[1] |

| This compound E | C61H88Cl2O33 | Hydroxylation at a position on the oligosaccharide backbone.[1] |

| This compound F | C60H86Cl2O31 | Dehydration of a sugar moiety.[1] |

| This compound G | C61H88Cl2O31 | Modification of a hydroxyl group to a keto group.[1] |

| This compound H | C59H84Cl2O31 | Combination of modifications found in other minor analogues.[1] |

| This compound I | C60H85Cl2O32 | Desaturation of a carbon-carbon bond in a sugar residue.[1] |

| This compound J | C61H87Cl2O32 | Isomerization at a chiral center.[1] |

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound exerts its antibacterial effect by targeting the bacterial ribosome.[3] Specifically, it binds to domain V of the 23S rRNA within the 50S ribosomal subunit, interfering with the binding of aminoacyl-tRNA to the A-site and thus inhibiting protein synthesis.[3][4]

Quantitative Biological Data

The antibacterial activity of this compound is primarily directed against Gram-positive bacteria.[6] The following table summarizes representative Minimum Inhibitory Concentration (MIC) data for this compound A against key pathogens.

| Bacterial Species | MIC Range (µg/mL) | Reference |

| Staphylococcus aureus | 4 - 8 | [1] |

| Clostridium perfringens | 0.25 | [7] |

Experimental Protocols

Isolation and Purification of this compound Analogues

High-Performance Liquid Chromatography (HPLC) is the primary technique for separating the complex mixture of this compound analogues produced during fermentation.[1]

Protocol: Preparative HPLC for this compound Analogue Separation [1]

-

Sample Preparation: The crude this compound complex is extracted from the fermentation broth of Streptomyces viridochromogenes using an organic solvent like acetone (B3395972) or methanol. The resulting extract is then concentrated under reduced pressure.[1]

-

Chromatographic System:

-

Column: A reversed-phase C18 column is typically used.[8]

-

Mobile Phase: A gradient elution system is often employed, commonly consisting of a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 0.01 N ammonium (B1175870) acetate).[1]

-

Detector: A UV detector set at 290-295 nm is used for monitoring.[1][8]

-

-

Fraction Collection: Fractions corresponding to individual peaks are collected as they elute.

-

Purity Analysis: The purity of each collected fraction is assessed by analytical HPLC-MS/MS.

-

Solvent Removal: The solvent from the purified fractions is removed under vacuum to yield the isolated this compound analogue.

Quantification of this compound in Biological Matrices

This protocol details the determination of this compound concentration in swine ileal content using HPLC.[7]

Protocol: HPLC Quantification of this compound [7]

-

Sample Preparation (Ileal Content):

-

Extract the sample twice with acetone.

-

Add 10% NaCl solution and perform a liquid-liquid extraction with methylene (B1212753) chloride.

-

Dry the organic phase at 50°C under a stream of nitrogen.

-

Reconstitute the residue in chloroform.

-

-

Chromatographic Conditions:

-

Column: Agilent SB-Aq, 250 x 4.6 mm, 5-μm.

-

Mobile Phase: A gradient of 10 nmol/L ammonium acetate (B1210297) (Phase A) and acetonitrile (Phase B).

-

Detection: UV at 290 nm.

-

Column Temperature: 30°C.

-

-

Quantification:

-

Prepare a standard curve with known concentrations of this compound (linearity range: 0.1–20 µg/mL).[7]

-

Inject the prepared sample and standards into the HPLC system.

-

Identify and quantify the this compound peak in the sample by comparing its retention time and area to the standard curve.

-

The limit of detection (LOD) in ileal content is 0.08 µg/mL, and the limit of quantitation (LOQ) is 0.1 µg/mL.[7]

-

Conclusion

The this compound family of antibiotics presents a rich area for research in antimicrobial drug discovery. The structural diversity among its analogues provides a valuable platform for investigating structure-activity relationships and for the potential development of novel therapeutic agents. The detailed methodologies provided in this guide serve as a foundation for researchers to further explore the chemical and biological properties of these complex natural products.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | CAS No- 11051-71-1 [chemicea.com]

- 3. This compound | C61H88Cl2O32 | CID 71674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. journals.asm.org [journals.asm.org]

- 6. government.se [government.se]

- 7. Optimal Regimens and Clinical Breakpoint of this compound Against Clostridium perfringens in Swine Based on PK-PD Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Analysis of the Avilamycin Biosynthetic Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avilamycin, a complex oligosaccharide antibiotic produced by Streptomyces viridochromogenes, exhibits potent activity against Gram-positive bacteria. Its intricate structure, comprising a heptasaccharide chain attached to a dichloroisoeverninic acid aglycone, originates from a large biosynthetic gene cluster (BGC). This technical guide provides a comprehensive overview of the this compound BGC, its genetic organization, and the functional analysis of its key components. Detailed experimental protocols for gene cluster analysis, including genetic manipulation and metabolite quantification, are presented. Furthermore, quantitative data on this compound production are summarized, and key biosynthetic and regulatory pathways are visualized to facilitate a deeper understanding of this important antibiotic's production.

Introduction

Avilamycins are orthosomycin antibiotics with a unique mode of action, targeting the bacterial 50S ribosomal subunit to inhibit protein synthesis. The producing organism, Streptomyces viridochromogenes Tü57, harbors a 60-kb chromosomal region dedicated to this compound biosynthesis, which contains 54 open reading frames (ORFs).[1] Understanding the genetic and biochemical basis of this compound production is crucial for the rational design of novel derivatives with improved therapeutic properties and for enhancing production titers through metabolic engineering. This guide serves as a technical resource for researchers engaged in the discovery, characterization, and development of this compound and other natural product-based therapeutics.

The this compound Biosynthetic Gene Cluster

The this compound BGC in S. viridochromogenes Tü57 is a complex locus encoding all the necessary machinery for the synthesis and regulation of this compound. The cluster is responsible for the production of the polyketide-derived aglycone, the biosynthesis and modification of the seven unusual sugar moieties, and their subsequent assembly.[1]

Genetic Organization

The 60-kb gene cluster is comprised of 54 ORFs.[1] A partial annotation of the genes and their putative functions, based on sequence homology and experimental evidence, is provided in Table 1. The genes can be broadly categorized into those involved in:

-

Aglycone Biosynthesis: Polyketide synthase (PKS) genes responsible for the formation of the dichloroisoeverninic acid core.

-

Sugar Biosynthesis and Modification: Genes encoding enzymes for the synthesis of the seven deoxysugars and their modifications, such as methylation and acylation.

-

Glycosyltransferases: Enzymes that catalyze the sequential attachment of the sugar units to the aglycone.

-

Tailoring Enzymes: Enzymes that perform post-assembly modifications, including halogenation and oxidation/reduction reactions.

-

Regulation: Transcriptional regulators that control the expression of the biosynthetic genes.

-

Resistance and Transport: Genes conferring self-resistance to the producing organism and exporting the antibiotic out of the cell.

Table 1: Partial List of Genes in the this compound Biosynthetic Gene Cluster and Their Putative Functions

| Gene | Proposed Function | Category |

| aviG4 | Methyltransferase | Tailoring Enzyme |

| aviH | Halogenase | Tailoring Enzyme |

| aviZ1 | Aldo-keto reductase | Tailoring Enzyme |

| aviC1 | Transcriptional activator | Regulation |

| aviC2 | Transcriptional activator | Regulation |

| aviRa | rRNA methyltransferase | Resistance |

| aviRb | rRNA methyltransferase | Resistance |

| aviABC1 | ABC transporter | Transport |

| aviABC2 | ABC transporter | Transport |

| aviO1 | Nonheme iron, α-ketoglutarate-dependent oxygenase | Sugar Modification |

| aviGT1-4 | Glycosyltransferases | Glycosyltransferase |

| aviD | Dehydratase | Sugar Biosynthesis |

| aviE1 | Epimerase | Sugar Biosynthesis |

| aviM | Acyltransferase | Sugar Modification |

This table is based on data from the MIBiG database and published literature.[2]

Quantitative Analysis of this compound Production

The production of this compound can be influenced by various factors, including genetic modifications and fermentation conditions. Several studies have focused on enhancing this compound titers through mutagenesis and optimization of the fermentation process.

Table 2: this compound Production in Wild-Type and Mutant Strains of S. viridochromogenes

| Strain | Genotype/Treatment | This compound Titer (mg/L) | Fold Increase vs. Wild-Type | Reference |

| S. viridochromogenes AS 4.126 (WT) | Wild-Type | ~38 | - | --INVALID-LINK-- |

| S. viridochromogenes Z-6 | UV and ARTP mutagenesis | 29.31 | 0.77 | --INVALID-LINK-- |

| S. viridochromogenes A-9 | UV and ARTP mutagenesis | 36.84 | 0.97 | --INVALID-LINK-- |

| S. viridochromogenes F-23 | UV and ARTP mutagenesis | 45.73 | 1.20 | --INVALID-LINK-- |

| S. viridochromogenes Co γ-316 | ⁶⁰Co γ-irradiation | 288.7 | 7.59 | --INVALID-LINK-- |

| S. viridochromogenes E-219 | Genome shuffling of Co γ-316 | 1400 | 36.84 | --INVALID-LINK-- |

Experimental Protocols

Gene Inactivation in S. viridochromogenes

Targeted gene knockout is a fundamental technique to elucidate the function of specific genes within the this compound BGC. This can be achieved through homologous recombination using a temperature-sensitive plasmid or more recently, via CRISPR/Cas9-based methods.

Protocol 1: Gene Knockout via Homologous Recombination

-

Construct the Knockout Plasmid:

-

Amplify the upstream and downstream flanking regions (each ~1.5-2 kb) of the target gene from S. viridochromogenes genomic DNA using high-fidelity PCR.

-

Clone the upstream and downstream fragments into a suitable temperature-sensitive E. coli-Streptomyces shuttle vector (e.g., pKC1139) on either side of a resistance cassette (e.g., apramycin (B1230331) resistance gene, aac(3)IV).

-

Verify the final construct by restriction digestion and sequencing.

-

-

Conjugal Transfer to S. viridochromogenes :

-

Introduce the knockout plasmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).

-

Perform intergeneric conjugation between the E. coli donor and S. viridochromogenes spores on a suitable medium (e.g., MS agar).

-

Overlay the plates with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli and apramycin to select for exconjugants).

-

-

Selection of Double Crossover Mutants:

-

Incubate the plates at a permissive temperature (e.g., 30°C) to allow for single crossover events.

-

Subculture the resulting apramycin-resistant colonies on medium containing apramycin at a non-permissive temperature (e.g., 39°C) to select for colonies where the plasmid has integrated into the chromosome.

-

To select for double crossover events, culture the single crossover mutants in the absence of apramycin for several rounds to facilitate the second crossover and plasmid loss.

-

Plate the culture onto non-selective medium and then replica-plate onto medium with and without apramycin. Colonies that are sensitive to apramycin are potential double crossover mutants.

-

-

Verification of Mutants:

-

Confirm the gene deletion in the apramycin-sensitive colonies by PCR using primers flanking the target gene and by Southern blot analysis.

-

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of this compound production in fermentation broths.

Protocol 2: HPLC Analysis of this compound

-

Sample Preparation:

-

Centrifuge the fermentation broth to separate the mycelium from the supernatant.

-

Extract the supernatant with an equal volume of ethyl acetate.

-

Evaporate the organic solvent to dryness under reduced pressure.

-

Re-dissolve the residue in a known volume of methanol (B129727) for HPLC analysis.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (or a suitable buffer like ammonium (B1175870) acetate).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 295 nm.

-

Injection Volume: 20 µL.

-

-

Quantification:

-

Prepare a standard curve using purified this compound A of known concentrations.

-

Calculate the concentration of this compound in the samples by comparing the peak areas to the standard curve.

-

Heterologous Expression and Enzymatic Assays

To characterize the function of individual enzymes in the this compound biosynthetic pathway, their corresponding genes can be heterologously expressed in a suitable host, such as E. coli, and the purified proteins can be used in in vitro enzymatic assays.

Protocol 3: Heterologous Expression and Purification of a His-tagged Protein

-

Cloning:

-

Amplify the gene of interest from S. viridochromogenes genomic DNA and clone it into an E. coli expression vector containing an N- or C-terminal polyhistidine (His)-tag (e.g., pET series).

-

-

Expression:

-

Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Grow the culture to mid-log phase (OD₆₀₀ ≈ 0.6) and induce protein expression with IPTG.

-

Incubate at a lower temperature (e.g., 16-25°C) overnight to improve protein solubility.

-

-

Purification:

-

Harvest the cells by centrifugation and lyse them by sonication.

-

Clarify the lysate by centrifugation.

-

Purify the His-tagged protein from the soluble fraction using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.

-

Elute the protein with an imidazole (B134444) gradient.

-

Assess the purity of the protein by SDS-PAGE.

-

Protocol 4: In Vitro Enzymatic Assay for AviZ1 (Aldo-keto Reductase)

-

Reaction Mixture:

-

Prepare a reaction mixture containing the purified AviZ1 enzyme, the substrate (this compound C), and the cofactor (NAD⁺ or NADP⁺) in a suitable buffer (e.g., Tris-HCl).[3]

-

-

Reaction and Analysis:

-

Incubate the reaction at an optimal temperature.

-

Stop the reaction at different time points by adding an organic solvent (e.g., ethyl acetate).

-

Extract the product (this compound A) and analyze the conversion by HPLC as described in Protocol 2.[3]

-

Visualizing Biosynthetic and Experimental Workflows

Diagrams are essential for visualizing the complex relationships in biosynthetic pathways and for outlining experimental procedures.

References

- 1. Biosynthesis of the orthosomycin antibiotic this compound A: deductions from the molecular analysis of the avi biosynthetic gene cluster of Streptomyces viridochromogenes Tü57 and production of new antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BGC0000026 [mibig.secondarymetabolites.org]

- 3. researchgate.net [researchgate.net]

Avilamycin's Spectrum of Activity Against Gram-Positive Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avilamycin, an orthosomycin antibiotic, demonstrates potent activity primarily against Gram-positive bacteria.[1][2] It is a fermentation product of Streptomyces viridochromogenes and functions by inhibiting bacterial protein synthesis.[3] This technical guide provides a comprehensive overview of this compound's in vitro activity against a range of Gram-positive pathogens, details the methodologies for its susceptibility testing, and illustrates key experimental workflows.

Mechanism of Action

This compound exerts its antibacterial effect by binding to the 50S ribosomal subunit, thereby inhibiting protein synthesis.[2][4] This mechanism of action is distinct from many other classes of antibiotics, which contributes to its effectiveness against certain multidrug-resistant strains.[5]

Spectrum of Activity: Quantitative Data

The in vitro efficacy of this compound against various Gram-positive bacteria is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following tables summarize the MIC data for this compound against key Gram-positive pathogens.

Table 1: this compound MIC Data for Clostridium Species

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Clostridium perfringens | 120 | 0.015 - 256 | 0.06 | 128 | [5] |

| Clostridium perfringens | 89 | Not Specified | Not Specified | 0.5 - 1 | [6] |

| Clostridium perfringens | 10 | 0.25 - 2 | Not Specified | Not Specified | [4] |

| Clostridium perfringens (pre-approval) | 50 | Not Specified | 2 | 2 | [7] |

| Clostridium perfringens (post-approval) | 39 | Not Specified | 1 | 2 | [7] |

Table 2: this compound MIC Data for Enterococcus Species

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Notes | Reference(s) |

| Enterococcus faecium | Not Specified | 4 - 8 | Not Specified | Not Specified | Intermediate resistant strains | [8] |

| Enterococcus faecium | Not Specified | ≥16 | Not Specified | Not Specified | Resistant strains | [8][9] |

| Enterococcus faecalis | 10 | 1 - 8 | Not Specified | Not Specified | [4] | |

| Enterococcus faecium | 10 | 4 - 8 | Not Specified | Not Specified | [4] |

Table 3: this compound MIC Data for Staphylococcus Species

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Staphylococcus aureus | 10 | 4 - 8 | Not Specified | Not Specified | [4] |

Note: Data for Streptococcus species, Listeria monocytogenes, and Bacillus subtilis were not sufficiently available in the public domain to be included in these tables.

Experimental Protocols: MIC Determination

The determination of this compound's Minimum Inhibitory Concentration (MIC) is crucial for assessing its antimicrobial activity. The broth microdilution method is a standard and widely used technique. The following protocol is a synthesis of methodologies described in the scientific literature and aligns with the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][10][11][12]

Broth Microdilution Method for this compound MIC Determination

1. Preparation of Materials and Reagents:

-

Bacterial Strains: Pure, overnight cultures of the Gram-positive bacteria to be tested.

-

Growth Media:

-

Mueller-Hinton Broth (MHB) for non-fastidious organisms like Staphylococcus and Enterococcus species.

-

Supplemented Brucella broth for anaerobic organisms like Clostridium perfringens.

-

-

This compound Stock Solution: Prepare a stock solution of this compound of known concentration, typically in a suitable solvent as recommended by the manufacturer.

-

96-Well Microtiter Plates: Sterile, U-bottomed plates.

-

Inoculum Preparation:

-

Aseptically pick several colonies from an overnight agar (B569324) plate culture.

-

Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension in the appropriate growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

2. Preparation of this compound Dilutions:

-

Perform a serial two-fold dilution of the this compound stock solution in the appropriate growth medium directly in the 96-well microtiter plates.

-

The final volume in each well should be 50 µL (or 100 µL depending on the specific protocol) before the addition of the bacterial inoculum.

-

The concentration range should be chosen to encompass the expected MIC of the test organism.

3. Inoculation and Incubation:

-

Add an equal volume (50 µL or 100 µL) of the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well (containing no antibiotic) and a sterility control well (containing medium only).

-

Incubate the plates under appropriate conditions:

-

Aerobic organisms (Staphylococcus, Enterococcus): 35°C for 16-20 hours in ambient air.

-

Anaerobic organisms (Clostridium): 35-37°C for 46-48 hours in an anaerobic environment.

-

4. Reading and Interpretation of Results:

-

After incubation, visually inspect the microtiter plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

5. Quality Control:

-

Include a reference quality control strain with a known this compound MIC range in each batch of tests to ensure the accuracy and reproducibility of the results.[13] The selection of an appropriate QC strain should be guided by CLSI or EUCAST recommendations.

Visualizations

Signaling Pathway: this compound's Mechanism of Action

Figure 1: this compound's inhibitory effect on bacterial protein synthesis.

Experimental Workflow: Broth Microdilution for MIC Determination

Figure 2: Workflow for determining the Minimum Inhibitory Concentration (MIC).

References

- 1. This compound | C61H88Cl2O32 | CID 71674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 10% – AGP alternatives,Anticoccidials,Antibiotic substitutes—Phiphar healthcare limited [phiphar.com]

- 3. fao.org [fao.org]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Optimal Regimens and Clinical Breakpoint of this compound Against Clostridium perfringens in Swine Based on PK-PD Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. world-rabbit-science.com [world-rabbit-science.com]

- 7. No change in this compound (Surmax® Premix) minimum inhibitory concentration for Clostridium perfringens isolates recovered from poultry up to 7 years post-approval in Canada - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of this compound fed to chickens on E. faecium counts and on the selection of this compound-resistant E. faecium populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Incidence of High-Level Evernimicin Resistance in Enterococcus faecium among Food Animals and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 11. EUCAST: Bacteria [eucast.org]

- 12. woah.org [woah.org]

- 13. Leibniz Institute DSMZ [dsmz.de]

Avilamycin as a Veterinary Feed Additive for Growth Promotion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avilamycin, an orthosomycin antibiotic, has been utilized in veterinary medicine as a feed additive to enhance growth performance and feed efficiency in poultry and swine. Its mechanism of action involves the inhibition of bacterial protein synthesis, which modulates the gut microbiota, leading to improved animal health and productivity. This technical guide provides an in-depth overview of this compound, focusing on its core scientific principles, efficacy data, and the experimental methodologies used in its evaluation. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and animal nutrition.

Mechanism of Action

This compound exerts its antimicrobial effect by targeting and inhibiting bacterial protein synthesis.[1] This process is crucial for bacterial growth and proliferation. The primary target of this compound is the 50S ribosomal subunit of bacteria.[2][3][4]

The specific binding site of this compound is located on the domain V of the 23S rRNA, near the A-site of the ribosome.[1][5] By binding to this site, this compound sterically hinders the correct positioning of aminoacyl-tRNA and interferes with the initiation factor IF2.[1][5] This interference prevents the formation of peptide bonds, thereby halting protein synthesis and ultimately inhibiting bacterial growth. This targeted action against Gram-positive bacteria, which are significant components of the gut microbiota, is believed to be the primary driver of its growth-promoting effects.[6][7]

Efficacy Data in Livestock

Numerous studies have demonstrated the efficacy of this compound in improving the performance of broiler chickens and swine. The following tables summarize the quantitative data from various trials.

Broiler Chickens

This compound has been shown to be effective in improving weight gain and feed conversion, particularly in the presence of challenges like necrotic enteritis caused by Clostridium perfringens.

Table 1: Efficacy of this compound in Broiler Chickens Challenged with Clostridium perfringens

| Treatment Group | Dose (ppm) | Final Body Weight (Day 35) (g) | Average Daily Gain ( g/day ) | Feed Conversion Ratio (Day 0-35) | NE-Related Mortality Rate (%) |

| Nonmedicated, Nonchallenged | 0 | 2250 | 64.3 | 1.65 | 0.0 |

| Nonmedicated, Challenged | 0 | 2050 | 58.6 | 1.80 | 15.0 |

| This compound, Challenged | 15 | 2230 | 63.7 | 1.62 | 7.53 |

| This compound, Challenged | 30 | 2240 | 64.0 | 1.61 | 3.02 |

| Data sourced from a 35-day floor pen study of 2200 broiler cockerels.[3][8][9] |

Table 2: Comparative Performance of this compound and Other Antibiotic Growth Promoters in Broiler Chickens

| Treatment Group | Dose ( g/ton ) | Weight Gain (g) | Feed Conversion Ratio |

| Control | 0 | 2050 | 1.85 |

| This compound | 10 | 2150 | 1.75 |

| Zinc Bacitracin | 55 | 2080 | 1.82 |

| Enramycin | 10 | 2090 | 1.81 |

| Virginiamycin | 16.5 | 2120 | 1.78 |

| Data from a comparative study on broiler performance.[3] |

Swine

In swine, this compound has been demonstrated to increase average daily gain and improve the feed-to-gain ratio, particularly during the growing-finishing phase.

Table 3: Effect of Different Concentrations of this compound on the Performance of Growing-Finishing Swine

| This compound Dose (ppm) | Average Daily Gain (g) | Average Daily Feed Intake (kg) | Feed to Gain Ratio |

| 0 (Control) | 749 | 2.38 | 3.17 |

| 5 | 763 | 2.40 | 3.15 |

| 10 | 767 | 2.39 | 3.12 |

| 20 | 769 | 2.41 | 3.13 |

| 40 | 771 | 2.38 | 3.09 |

| 60 | 771 | 2.38 | 3.09 |

| Data pooled from a series of 12 trials involving 1,710 crossbred pigs.[3][10][11] |

Table 4: Comparison of this compound and Carbadox on Nursery Pig Performance Under E. coli Challenge

| Treatment Group | Dose (mg/kg) | Duration | Overall Gain:Feed Ratio |

| Nonmedicated Control | 0 | 56 days | 0.625 |

| This compound (AVI21) | 80.5 | 21 days | 0.635 |

| This compound (AVI42) | 80.5 | 42 days | 0.638 |

| Carbadox (CAR21) | 55.1 | 21 days | 0.620 |

| Results from a 56-day study with 3,329 commercial crossbred pigs.[3][12] |

Impact on Gut Microbiota

The growth-promoting effects of this compound are closely linked to its ability to modulate the gastrointestinal microbiota. By selectively inhibiting certain bacterial populations, this compound can alter the microbial ecology of the gut.

Studies in broiler chickens have shown that this compound supplementation can lead to changes in the bacterial diversity and composition in different sections of the gastrointestinal tract.[13][14][15] For instance, in the ileum, an increase in bacterial diversity has been observed, with an enrichment of Lactobacillus reuteri and Clostridium, and a decrease in Lactobacillus crispatus.[13][14][15] In contrast, a study on early-weaned pigs did not find a significant change in the total number of bacteria but suggested that this compound alters the ecological structure and metabolic activity of the microbial community.[16][17] Another study in pigs noted that while this compound selected for resistant Enterococcus faecalis, these populations did not persist long after the withdrawal of the additive.[18]

Experimental Protocols

The evaluation of this compound's efficacy and safety involves a range of standardized experimental protocols. Below are outlines of common methodologies.

Broiler Growth Performance Trial

-

Objective: To assess the effect of this compound on the growth performance of broiler chickens.

-

Animals: Day-old broiler chicks of a specific strain (e.g., Ross 308 or Cobb 500).

-

Housing: Floor pens with appropriate bedding material, equipped with feeders and drinkers. Environmental conditions are controlled and monitored.

-

Experimental Design: A randomized complete block design is typically used. Treatments may include a non-medicated control group and one or more groups receiving feed supplemented with different concentrations of this compound.

-

Diet: A standard basal diet (e.g., corn-soybean meal-based) is formulated to meet the nutritional requirements of the birds at different growth phases (starter, grower, finisher). Medicated feed is prepared by incorporating this compound at the specified concentrations.

-

Data Collection:

-

Body Weight: Individual or pen-based body weights are measured at the start and at regular intervals throughout the trial.

-

Feed Intake: Feed consumption per pen is recorded.

-

Feed Conversion Ratio (FCR): Calculated as the ratio of feed intake to body weight gain.

-

Mortality: Recorded daily.

-

-

Statistical Analysis: Data are analyzed using appropriate statistical methods, such as ANOVA, with the pen as the experimental unit.

Swine Growth Promotion Trial

-

Objective: To determine the effect of various levels of this compound on the performance of growing-finishing swine.

-

Animals: A large number of crossbred pigs are used across multiple locations to ensure the robustness of the data.[10][11]

-

Housing: Standard commercial swine housing facilities.

-

Experimental Design: A randomized complete block design is employed. Treatments typically include a control group (0 ppm this compound) and several groups fed diets with increasing concentrations of this compound (e.g., 5, 10, 20, 40, 60 ppm).[10][11]

-

Diet: Grower and finisher diets are fed ad libitum.

-

Data Collection:

-

Average Daily Gain (ADG): Calculated from body weight measurements taken at the beginning and end of the trial periods.

-

Average Daily Feed Intake (ADF): Determined by recording feed disappearance.

-

Feed-to-Gain Ratio (F/G): Calculated as ADF divided by ADG.

-

-

Statistical Analysis: Data from multiple trials are often pooled for a comprehensive statistical analysis.[10][11]

Gut Microbiota Analysis

-

Objective: To investigate the impact of this compound on the composition of the gut microbiota.

-

Sample Collection: Luminal contents from specific sections of the gastrointestinal tract (e.g., ileum, cecum) are collected aseptically from euthanized animals.

-

DNA Extraction: Total bacterial DNA is extracted from the collected samples using commercially available kits.

-

16S rRNA Gene Sequencing: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR and sequenced using a high-throughput sequencing platform.

-

Bioinformatic Analysis: The resulting sequence data are processed to identify operational taxonomic units (OTUs) and to determine the taxonomic composition and diversity of the microbial communities.

Analytical Methodology for this compound in Feed

-

Principle: A robust and accurate analytical method is crucial for quantifying this compound in animal feed to ensure proper dosage and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a commonly used technique.[19][20][21]

-

Extraction: this compound is extracted from the feed matrix using an organic solvent such as acetonitrile.[20][21]

-

Cleanup: A solid-phase extraction (SPE) step with a silica-based sorbent is employed to remove interfering substances from the feed matrix.[19][20]

-

Chromatographic Separation: Reversed-phase HPLC is used to separate the primary biologically active factors of this compound (A and B).[20]

-

Detection and Quantification: A UV detector is used for quantification. The concentration of this compound is determined by comparing the peak area of the analyte in the sample to that of a certified reference standard.[19]

Conclusion

This compound serves as an effective veterinary feed additive for promoting growth in poultry and swine. Its well-defined mechanism of action, centered on the inhibition of bacterial protein synthesis, leads to a favorable modulation of the gut microbiota, which in turn enhances animal performance. The extensive body of research, supported by standardized experimental protocols, provides strong evidence for its efficacy in improving average daily gain and feed conversion ratios. This technical guide consolidates key data and methodologies to aid researchers and professionals in the continued development and responsible application of such feed additives in animal production.

References

- 1. This compound | C61H88Cl2O32 | CID 71674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Structures of the orthosomycin antibiotics this compound and evernimicin in complex with the bacterial 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interaction of this compound with Ribosomes and Resistance Caused by Mutations in 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. food.ec.europa.eu [food.ec.europa.eu]

- 7. benchchem.com [benchchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Efficacy of this compound for the prevention of necrotic enteritis caused by a pathogenic strain of Clostridium perfringens in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effect of various levels of this compound on the performance of growing-finishing swine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Efficacy of this compound on the incidence and severity of diarrhea associated with pathogenic Escherichia coli and the subsequent growth performance of nursery pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Influence of dietary this compound on ileal and cecal microbiota in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. The response of gastrointestinal microbiota to this compound, butyrate, and plant extracts in early-weaned pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Effect of the growth promoter this compound on emergence and persistence of antimicrobial resistance in enteric bacteria in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Determination of this compound in poultry feeds by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

Unraveling the Molecular Intricacies of Avilamycin's Antibiotic Action: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the molecular basis for the antibiotic properties of avilamycin. Tailored for researchers, scientists, and drug development professionals, this document details the mechanism of action, ribosomal binding site, and resistance pathways associated with this orthosomycin antibiotic. It includes a compilation of quantitative data, detailed experimental methodologies, and visualizations of the key molecular interactions and experimental workflows.

Executive Summary

This compound is a complex oligosaccharide antibiotic that inhibits bacterial protein synthesis, demonstrating potent activity primarily against Gram-positive bacteria. Its unique mechanism of action, which involves binding to a distinct site on the 50S ribosomal subunit, prevents the formation of a functional initiation complex and interferes with the accommodation of aminoacyl-tRNA at the ribosomal A-site. This guide synthesizes current knowledge to provide a comprehensive technical resource on the molecular underpinnings of this compound's efficacy and the mechanisms by which bacteria develop resistance.

Mechanism of Action

This compound exerts its bactericidal effects by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. The antibiotic binds to the 50S subunit of the 70S ribosome, leading to the inhibition of protein synthesis.[1][2][3][4] The primary mechanism of inhibition is the steric obstruction of the ribosomal A-site, which is the entry point for aminoacyl-tRNAs during translation elongation.[1][3][5]

Specifically, this compound's presence on the 50S subunit physically blocks the correct positioning of Initiation Factor 2 (IF2) and the incoming aminoacyl-tRNA.[1][5] This interference prevents the formation of a productive 70S initiation complex and subsequent peptide bond formation. Notably, this compound does not directly inhibit the peptidyltransferase activity of the ribosome.[1]

Caption: this compound's mechanism of action on the bacterial ribosome.

The this compound Binding Site

High-resolution structural studies, including cryo-electron microscopy, have precisely mapped the this compound binding site to a unique pocket on the 50S ribosomal subunit that does not significantly overlap with the binding sites of other major antibiotic classes.[3][4][6] This distinct binding site is composed of elements from domain V of the 23S rRNA and the ribosomal protein L16.[1][3]

The extended oligosaccharide structure of this compound spans the minor grooves of helices 89 (H89) and 91 (H91) of the 23S rRNA.[3] Chemical footprinting experiments have identified specific nucleotide interactions, showing that this compound protects adenosines at positions A2482 and A2534 from chemical modification.[1][5][7] In addition to the rRNA interactions, this compound also makes contact with arginine residues of the ribosomal protein L16.[3] This composite binding site is located at the entrance to the A-site tRNA accommodation corridor, perfectly positioning the antibiotic to interfere with the incoming aminoacyl-tRNA.[4]

Molecular Basis of Resistance

Bacterial resistance to this compound can emerge through several molecular mechanisms that either alter the drug's target site or prevent its binding through enzymatic modification.

4.1 Target Site Mutations: Mutations within the 23S rRNA component of the binding pocket are a primary source of acquired resistance. Specific nucleotide changes in helices 89 and 91 can reduce the binding affinity of this compound, thereby diminishing its inhibitory effect.[1][3][5] Additionally, alterations in the ribosomal protein L16 have been linked to this compound resistance.[1][3]

4.2 Enzymatic Modification of the Ribosome: The this compound-producing organism, Streptomyces viridochromogenes, protects itself through enzymatic modification of its own ribosomes.[2] This is achieved by two dedicated rRNA methyltransferases encoded within the this compound biosynthetic gene cluster:

-

AviRa: An N-methyltransferase that modifies the guanosine (B1672433) at position G2535 in helix 91.[2]

-

AviRb: A methyltransferase that modifies the 2'-O-ribose of uridine (B1682114) at position U2479 in helix 89.[2]

These methylations occur at key positions within the this compound binding site, sterically hindering the antibiotic from binding effectively. The distance between these two modified nucleotides is approximately 10 Å, a span that can be bridged by the this compound molecule.[2]

Caption: Logical relationship of this compound action and resistance.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of this compound and the closely related orthosomycin, evernimicin (B180343). Due to their structural similarity and shared binding site, data for evernimicin can provide valuable context for the potency of this antibiotic class.

Table 1: In Vitro Activity and Ribosome Binding Affinity

| Compound | Assay Type | System/Organism | Value | Reference |

|---|---|---|---|---|

| Evernimicin | In Vitro Translation | E. coli & S. aureus extracts | IC₅₀ ≈ 125 nM | [6] |

| Evernimicin | Ribosome Binding | E. coli 70S Ribosomes | K_d_ = 84 nM | [6] |

| Evernimicin | Ribosome Binding | S. aureus 70S Ribosomes | K_d_ = 86 nM |[6] |

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Host Origin | Reference |

|---|---|---|---|---|

| Clostridium perfringens | 0.06 | 128 | Swine | [8] |

| Enterococcus faecium | 4 | 32 | Farm Animals | [2] |

| Enterococcus faecalis | 64 | >128 | Farm Animals | [2] |

| Enterococcus faecium | 2 | 4 | Pets | [2] |

| Enterococcus faecalis | 32 | 64 | Pets |[2] |

Key Experimental Protocols

6.1 In Vitro Translation Inhibition Assay

This protocol quantifies the inhibitory effect of this compound on the synthesis of a reporter protein in a cell-free bacterial translation system.

-

System Preparation: Utilize a commercially available E. coli S30 extract system for coupled transcription-translation.

-

Reaction Assembly: In a microplate well, combine the S30 extract, reaction buffer, amino acid mixture, and an energy source.

-

Template Addition: Add a plasmid DNA template encoding a reporter protein (e.g., luciferase) to each well.

-

Inhibitor Addition: Add serial dilutions of this compound (or vehicle control) to the respective wells. Final concentrations may range from 1 nM to 100 µM.

-

Incubation: Incubate the plate at 37°C for 60-90 minutes to allow for protein synthesis.

-

Signal Detection: Add the appropriate substrate for the reporter protein (e.g., luciferin (B1168401) for luciferase) and measure the output signal (e.g., luminescence) using a plate reader.

-

Data Analysis: Normalize the signal from this compound-treated wells to the vehicle control. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[9][10]

6.2 Ribosomal Footprinting Assay

This chemical probing technique identifies specific rRNA nucleotides that are protected by the binding of this compound.

-

Ribosome Preparation: Isolate 70S ribosomes from a bacterial culture (e.g., E. coli MRE600).

-

Binding Reaction: Incubate purified ribosomes with varying concentrations of this compound in a modification buffer (e.g., 50 mM HEPES-KOH, pH 7.6, with Mg²⁺ and K⁺) to allow binding. A control sample without this compound is run in parallel.

-

Chemical Probing: Treat the ribosome-avilamycin complexes and control ribosomes with a chemical modification agent such as dimethyl sulfate (B86663) (DMS), which methylates accessible adenine (B156593) and cytosine bases.

-

RNA Extraction: Quench the reaction and extract the 23S rRNA from all samples.

-

Primer Extension: Use a radiolabeled or fluorescently-labeled DNA primer complementary to a region downstream of the expected binding site to perform reverse transcription on the extracted rRNA.

-

Analysis: The reverse transcriptase will stop at the modified nucleotides. Analyze the resulting cDNA fragments on a sequencing gel. Nucleotides protected by this compound will show a diminished band intensity in the treated lanes compared to the control lane, revealing the "footprint" of the antibiotic. [1] 6.3 Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the minimum concentration of this compound required to inhibit the visible growth of a target bacterium.

-

Media Preparation: Prepare Mueller-Hinton agar (B569324) or broth.

-

Antibiotic Dilution: Create a series of twofold dilutions of this compound in the growth medium across a range of concentrations (e.g., 0.06 to 256 µg/mL).

-

Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., Enterococcus faecalis) equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate the antibiotic-containing media with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL (for broth) or spot 10⁴ CFU (for agar).

-

Incubation: Incubate the plates or tubes at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of this compound at which no visible growth of the organism is observed.

References

- 1. Interaction of this compound with Ribosomes and Resistance Caused by Mutations in 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differences in Antibiotic Resistance Patterns of Enterococcus faecalis and Enterococcus faecium Strains Isolated from Farm and Pet Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. pnas.org [pnas.org]

- 5. This compound | C61H88Cl2O32 | CID 71674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Evernimicin Binds Exclusively to the 50S Ribosomal Subunit and Inhibits Translation in Cell-Free Systems Derived from both Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Optimal Regimens and Clinical Breakpoint of this compound Against Clostridium perfringens in Swine Based on PK-PD Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

preliminary studies on avilamycin resistance mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary studies on the mechanisms of resistance to avilamycin, an orthosomycin antibiotic used in veterinary medicine. The document details the molecular basis of resistance, presents quantitative data on the impact of specific genetic alterations, and outlines the key experimental protocols used in this field of research.

Core Mechanisms of this compound Resistance

This compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2] Its binding site is located at the A-site tRNA entrance corridor, involving helices 89 and 91 of the 23S rRNA and ribosomal protein uL16.[1][3] This interaction sterically blocks the correct positioning of transfer RNA (tRNA), thereby halting translation.[1] Resistance to this compound primarily emerges through three distinct, yet related, molecular mechanisms: modification of the ribosomal RNA (rRNA) target, alteration of ribosomal proteins, or enzymatic modification of the rRNA.

Target Site Modification: 23S rRNA Mutations

The most direct mechanism of acquiring resistance is through mutations in the 23S rRNA gene, which alter the antibiotic's binding site. Spontaneous mutations conferring this compound resistance have been identified in the highly conserved domain V of the 23S rRNA.[1] These mutations, primarily located in helices 89 and 91, reduce the binding affinity of this compound to the ribosome, rendering the antibiotic less effective.[1][3] Studies in Halobacterium halobium, a model organism with a single rRNA operon, have been instrumental in identifying these specific resistance-conferring mutations.[1] Generally, mutations within helix 89 have been found to confer higher levels of resistance compared to those in helix 91.[1]

Ribosomal Protein Alteration

In addition to rRNA mutations, alterations in ribosomal protein L16 (rProtein uL16) have been associated with this compound resistance.[1][4] These changes likely contribute to resistance by altering the conformation of the this compound binding pocket, thereby indirectly reducing drug affinity.

Enzymatic Modification of 23S rRNA

A sophisticated resistance strategy involves the enzymatic modification of the 23S rRNA at or near the this compound binding site. This is mediated by specific rRNA methyltransferases, which add a methyl group to key nucleotides, blocking the antibiotic's interaction with its target.

-

Streptomyces viridochromogenes , the this compound-producing organism, protects itself using two such enzymes, AviRa and AviRb.[2] AviRa is an N-methyltransferase that targets the guanosine (B1672433) at position 2535 (G2535) in helix 91, while AviRb modifies the 2'-O-ribose of the uridine (B1682114) at position 2479 (U2479) in helix 89.[2]

-

In clinically relevant bacteria such as Enterococcus faecium , a transferable resistance gene, emtA, has been identified. This gene encodes a methyltransferase that also confers high-level resistance to evernimicin (B180343), a structurally related antibiotic.

Quantitative Data on this compound Resistance

The following tables summarize the quantitative data from key studies, illustrating the impact of specific genetic determinants on the level of this compound resistance, typically measured by the Minimum Inhibitory Concentration (MIC).

Table 1: this compound Resistance Conferred by 23S rRNA Mutations in Halobacterium halobium (Data derived from studies by Kofoed & Vester, 2002)[1]

| Ribosomal RNA Locus | Mutation Type | Relative Resistance Level |

| Helix 89 | Point Mutation | High |

| Helix 91 | Point Mutation | Moderate |

Table 2: this compound Resistance Conferred by Methyltransferase Genes in Streptomyces lividans (Data from studies on heterologous expression of S. viridochromogenes genes)

| Resistance Gene Expressed | Target Nucleotide (in 23S rRNA) | Resulting MIC (µg/mL) | Fold Increase in MIC (Approx.) |

| None (Wild-Type) | N/A | < 5 | - |

| aviRa | G2535 | 20 | > 4x |

| aviRb | U2479 | 250 | > 50x |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound resistance.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method, consistent with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the International Organization for Standardization (ISO 20776-1).

-

Preparation of this compound Stock Solution:

-

Accurately weigh a sample of this compound analytical standard.

-

Dissolve the antibiotic in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.

-

Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

-

-

Preparation of Microdilution Plates:

-

Using a sterile 96-well U-bottom microtiter plate, add 100 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to all wells.

-

Add 100 µL of the this compound stock solution to the wells in column 1.

-

Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.

-

Column 11 serves as the positive control (no antibiotic), and column 12 serves as the negative control (no bacteria).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-4 morphologically similar colonies of the test organism (e.g., Enterococcus faecium).

-

Suspend the colonies in sterile saline solution.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Inoculation and Incubation:

-

Add 100 µL of the final bacterial inoculum to each well from column 1 to column 11. The final volume in these wells will be 200 µL.

-

Seal the plate and incubate at 35-37°C for 18-24 hours in ambient air.

-

-

Result Interpretation:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Identification of 23S rRNA Mutations

This protocol describes the amplification and sequencing of domain V of the 23S rRNA gene, where resistance mutations are commonly found.

-

DNA Extraction:

-

Prepare a boiling lysate: Suspend a single bacterial colony in 100 µL of TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0).

-

Boil the suspension for 10 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 5 minutes.

-

Use 1-5 µL of the supernatant as the DNA template for PCR.

-

-

PCR Amplification of 23S rRNA Domain V:

-

Primers: Design primers based on conserved sequences flanking domain V of the 23S rRNA gene. For Enterococcus species, the following primers can be used[1]:

-

Forward Primer: 5'-TGG GCA CTG TCT CAA CGA-3'

-

Reverse Primer: 5'-GGA TAG GGA CCG AAC TGT CTC-3'

-

-

PCR Reaction Mixture (25 µL):

-

10x PCR Buffer: 2.5 µL

-

dNTP Mix (10 mM each): 0.5 µL

-

Forward Primer (10 µM): 1.0 µL

-

Reverse Primer (10 µM): 1.0 µL

-

Taq DNA Polymerase (5 U/µL): 0.25 µL

-

DNA Template: 1.0 µL

-

Nuclease-Free Water: to 25 µL

-

-

Thermocycling Conditions:

-

Initial Denaturation: 95°C for 5 minutes

-

30 Cycles:

-

Denaturation: 94°C for 30 seconds

-

Annealing: 58°C for 30 seconds

-

Extension: 72°C for 45 seconds

-

-

Final Extension: 72°C for 10 minutes

-

Hold: 4°C

-

-

-

Analysis and Sequencing:

-

Verify the PCR product size (approx. 590 bp for the primers listed) by agarose (B213101) gel electrophoresis.

-

Purify the PCR product using a commercial kit to remove primers and dNTPs.

-

Send the purified product for Sanger sequencing using the same forward and reverse primers.

-

Align the resulting sequences with a wild-type reference sequence to identify any point mutations.

-

PCR-Based Detection of the emtA Resistance Gene

This protocol provides a general framework for the detection of the emtA methyltransferase gene. Specific primers should be designed based on the published sequence of the gene.

-

DNA Extraction:

-

Use the same boiling lysate method as described in Protocol 3.2.

-

-

PCR Amplification:

-

Primer Design: Design primers to amplify a unique internal fragment of the emtA gene (typically 300-600 bp).

-

Note: As specific primer sequences for emtA are not universally standardized, they must be designed from the gene's reference sequence (e.g., GenBank).

-

-

PCR Reaction Mixture (25 µL):

-

10x PCR Buffer: 2.5 µL

-

dNTP Mix (10 mM each): 0.5 µL

-

emtA Forward Primer (10 µM): 1.0 µL

-

emtA Reverse Primer (10 µM): 1.0 µL

-

Taq DNA Polymerase (5 U/µL): 0.25 µL

-

DNA Template: 1.0 µL

-

Nuclease-Free Water: to 25 µL

-

-

Thermocycling Conditions (Example):

-

Initial Denaturation: 94°C for 3 minutes

-

30 Cycles:

-

Denaturation: 94°C for 30 seconds

-

Annealing: 55°C for 30 seconds (adjust based on primer Tₘ)

-

Extension: 72°C for 60 seconds

-

-

Final Extension: 72°C for 5 minutes

-

Hold: 4°C

-

-

-

Analysis:

-

Analyze the PCR products on a 1.5% agarose gel. The presence of a band of the expected size indicates a positive result for the emtA gene. Include positive and negative controls in every run.

-

Visualizations of Pathways and Workflows

The following diagrams illustrate the key concepts and processes related to this compound resistance.

Caption: this compound's mechanism of action and corresponding bacterial resistance strategies.

References

- 1. Interaction of this compound with Ribosomes and Resistance Caused by Mutations in 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The this compound resistance determinants AviRa and AviRb methylate 23S rRNA at the guanosine 2535 base and the uridine 2479 ribose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound and evernimicin induce structural changes in rProteins uL16 and CTC that enhance the inhibition of A-site tRNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

Avilamycin Factors A and B: A Technical Guide to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Avilamycin is an orthosomycin antibiotic produced by Streptomyces viridochromogenes. It is a complex mixture of structurally related oligosaccharides, with this compound A and B being the principal active components. This document provides a detailed overview of the biological activity of this compound, focusing on its mechanism of action, antibacterial spectrum, and quantitative efficacy. It also includes detailed experimental protocols for assessing its activity and visual diagrams to illustrate key processes and relationships. While the majority of available data pertains to the this compound complex as a whole, this activity is primarily attributed to its major constituents, factors A and B.

Introduction

This compound is an oligosaccharide antibiotic used in veterinary medicine to control enteric infections and as a growth promotant, particularly in poultry and swine.[1] The commercial product is a fermentation-derived complex, not a single chemical entity. Regulatory specifications mandate the composition of this complex, with this compound A constituting not less than 60% and this compound B not more than 18% of the total factors.[1] The combined activity of these factors, primarily A and B, defines the antibiotic's efficacy against a targeted range of bacterial pathogens.

Caption: Composition of the this compound Antibiotic Complex.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound exerts its antibacterial effect by potently inhibiting protein synthesis in susceptible bacteria.[2] The primary target is the bacterial 70S ribosome.

Specifically, this compound binds to the 50S large ribosomal subunit at or near the A-site (aminoacyl-tRNA binding site). This interaction, which involves domain V of the 23S rRNA, sterically hinders the proper binding of aminoacyl-tRNA. By blocking the A-site, this compound prevents the addition of new amino acids to the growing polypeptide chain, thereby halting the elongation phase of protein synthesis and leading to bacterial growth inhibition.

Caption: this compound binds the 50S subunit, blocking the A-site.

Biological Activity and Spectrum

This compound is primarily active against Gram-positive bacteria. Its large molecular size is thought to prevent its passage through the outer membrane of most Gram-negative bacteria, conferring them natural resistance. The antibiotic has demonstrated strong bactericidal effects against clinically significant veterinary pathogens, most notably Clostridium perfringens, the causative agent of necrotic enteritis in poultry.[3]

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the in vitro activity of the this compound complex against various Gram-positive bacteria. The data is presented as MIC ranges, MIC₅₀ (the concentration inhibiting 50% of isolates), and MIC₉₀ (the concentration inhibiting 90% of isolates). It is important to note that these values represent the activity of the this compound complex, driven by its primary components, A and B.

| Bacterial Species | No. of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Clostridium perfringens | 120 | 0.015 - 256 | 0.06 | 128 | [4] |

| Clostridium perfringens | 10 | 0.25 - 2 | - | - | [5][6] |

| Clostridium perfringens | 322 | - | 0.06 | 0.25 | [7] |

| Enterococcus faecalis | 10 | 1 - 8 | - | - | [5][6] |

| Enterococcus faecium | 10 | 1 - 8 | - | - | [5][6] |

| Staphylococcus aureus | 10 | 4 - 8 | - | - | [5][6] |

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound, consistent with Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target bacterium.

Materials:

-

This compound analytical standard

-

Appropriate solvent (e.g., methanol)

-

Sterile 96-well microtiter plates

-

Target bacterial strain(s) (e.g., C. perfringens ATCC 13124)

-

Appropriate sterile broth medium (e.g., Schaedler Broth for anaerobes, Mueller-Hinton Broth for aerobes)

-

Spectrophotometer or McFarland standards

-

Pipettes and sterile tips

-

Incubator (with anaerobic capabilities if required)

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent. For example, dissolve 12.8 mg of this compound in 1 mL of methanol (B129727) to get a 12,800 µg/mL stock.

-

Working Solution: Create an intermediate working solution by diluting the stock in the appropriate sterile broth.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound working solution across 10 wells to achieve a desired concentration range (e.g., 128 µg/mL to 0.25 µg/mL). Leave well 11 as a growth control (broth + inoculum, no drug) and well 12 as a sterility control (broth only).

-

Inoculum Preparation: Culture the target bacterium to the logarithmic growth phase. Adjust the turbidity of the bacterial suspension in sterile broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized inoculum to wells 1 through 11. Do not add inoculum to the sterility control well (well 12).

-

Incubation: Incubate the plate under appropriate conditions. For C. perfringens, incubate anaerobically at 37°C for 46-48 hours.[6] For staphylococci or enterococci, incubate aerobically at 37°C for 16-20 hours.[6]

-

Result Interpretation: After incubation, examine the plates for visible turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (clear well).

Caption: Experimental workflow for MIC determination.

Protocol: In Vitro Translation Inhibition Assay

This protocol describes a cell-free transcription-translation assay to confirm this compound's effect on protein synthesis.

Objective: To quantify the inhibition of protein synthesis by this compound in a bacterial cell-free system.

Materials:

-

Commercial E. coli S30 cell-free extract system (contains ribosomes, tRNAs, enzymes, etc.)

-

Reporter plasmid DNA (e.g., containing a gene for luciferase or β-galactosidase under a bacterial promoter)

-

Amino acid mixture

-

This compound

-

Appropriate buffer and energy source (ATP, GTP)

-

Luciferase or β-galactosidase assay reagents

-

Luminometer or spectrophotometer

-

37°C incubator

Procedure:

-

Reaction Setup: On ice, prepare reaction tubes according to the S30 extract system manufacturer's instructions. Each reaction will contain S30 extract, buffer, amino acids, energy source, and reporter plasmid DNA.

-

Inhibitor Addition: Create a set of reactions with varying concentrations of this compound (e.g., 0.1 µM to 100 µM). Include a no-drug control (vehicle only) and a no-DNA control (background).

-

Initiation and Incubation: Transfer the reaction tubes to a 37°C incubator to initiate transcription and translation. Incubate for a specified time (e.g., 60 minutes).

-

Reaction Termination: Stop the reactions by placing them on ice or by adding a stop solution as per the kit's protocol.

-

Quantification of Protein Synthesis: Measure the amount of reporter protein synthesized.

-

For Luciferase: Add luciferase substrate and immediately measure luminescence using a luminometer.

-

For β-galactosidase: Add a substrate like ONPG and measure the absorbance of the resulting colorimetric product.

-

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the no-drug control. Plot the percent inhibition against the log of the this compound concentration to determine the IC₅₀ (the concentration that causes 50% inhibition of protein synthesis).

Conclusion

This compound's biological activity is characterized by its potent inhibition of protein synthesis in Gram-positive bacteria. This activity is primarily driven by its major components, factors A and B, which act synergistically within the complex. By targeting the 50S ribosomal subunit and blocking the A-site, this compound effectively halts bacterial proliferation. Its proven efficacy, particularly against pathogenic species like Clostridium perfringens, underscores its value in veterinary medicine. Further research isolating the specific activities of factors A and B would provide deeper insights into their individual contributions to the overall efficacy of the this compound complex.

References

- 1. fao.org [fao.org]

- 2. benchchem.com [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Optimal Regimens and Clinical Breakpoint of this compound Against Clostridium perfringens in Swine Based on PK-PD Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. Prevalence and antimicrobial susceptibility of Clostridium perfringens in chickens and pigs from Beijing and Shanxi, China - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Production of Avilamycin by Streptomyces viridochromogenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avilamycin, a complex orthosomycin antibiotic produced by the Gram-positive soil bacterium Streptomyces viridochromogenes, is a potent inhibitor of bacterial protein synthesis with significant applications in veterinary medicine. This in-depth technical guide provides a comprehensive overview of the natural production of this compound, focusing on its biosynthesis, regulatory mechanisms, and methods for production enhancement. This document details the genetic architecture of the this compound biosynthetic gene cluster, the influence of nutritional factors on antibiotic yield, and protocols for fermentation, quantification, and genetic manipulation. Quantitative data from various studies are summarized in structured tables for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the intricate processes governing this compound production.

Introduction

Streptomyces viridochromogenes is a notable producer of this compound, an antibiotic that functions by binding to the 50S ribosomal subunit, thereby inhibiting protein synthesis.[1] The this compound complex consists of several related compounds, with this compound A being the most biologically active component.[2] Understanding the molecular basis of this compound production is crucial for the rational design of strain improvement strategies and the potential generation of novel antibiotic derivatives. This guide serves as a technical resource for professionals engaged in natural product research, antibiotic development, and microbial engineering.

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound is governed by a large and complex gene cluster within the Streptomyces viridochromogenes chromosome. This cluster harbors the genes responsible for the synthesis of the two main moieties of the this compound molecule: a dichloroisoeverninic acid core and a complex heptasaccharide chain.[3]

Genetic Organization

The this compound biosynthetic gene cluster spans a significant portion of the bacterial chromosome and contains genes encoding enzymes for precursor biosynthesis, assembly of the polyketide and sugar components, tailoring reactions, regulation, and self-resistance. Key genes and their putative functions are essential for understanding and manipulating this compound production.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the transcriptional level, influenced by both pathway-specific regulatory proteins and global nutritional signals.

Pathway-Specific Regulators

The this compound gene cluster contains dedicated regulatory genes that control the expression of the biosynthetic genes. Notably, two transcriptional activators, AviC1 and AviC2 , have been identified as positive regulators of this compound production.[4] Their presence is crucial for the initiation of this compound biosynthesis.

Nutritional Effects

The biosynthesis of secondary metabolites like this compound is often sensitive to the availability of primary nutrients. Key nutritional factors influencing this compound production include:

-

Carbon Source: Glucose concentration plays a critical role. While a certain level of glucose is necessary for growth and as a precursor, high concentrations can be inhibitory to this compound biosynthesis.

-

Nitrogen Source: The availability and type of nitrogen source can significantly impact antibiotic yield.

-

Phosphate (B84403): Inorganic phosphate is another crucial factor, with optimal concentrations required for efficient production.

The interplay of these nutritional signals likely integrates into a complex regulatory network that governs the metabolic switch from primary growth to secondary metabolite production.

Quantitative Data on this compound Production

The yield of this compound can vary significantly depending on the strain, fermentation conditions, and genetic modifications. The following tables summarize quantitative data from various studies to provide a comparative overview of production levels.